molecular formula C15H25NO2 B13323031 Tert-butyl 3-aminoadamantane-1-carboxylate

Tert-butyl 3-aminoadamantane-1-carboxylate

Cat. No.: B13323031
M. Wt: 251.36 g/mol
InChI Key: IQJFXWFZPQVOFQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminoadamantane-1-carboxylate typically involves the reaction of adamantane derivatives with tert-butyl carbamate. The process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity . For example, one common method involves the use of tert-butyl chloroformate and 3-aminoadamantane in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminoadamantane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of tert-butyl 3-aminoadamantane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-aminoadamantane-1-carboxylate is unique due to its adamantane core, which imparts stability and rigidity to the molecule. This structural feature makes it particularly useful in medicinal chemistry, where stability and specificity are crucial .

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

tert-butyl 3-aminoadamantane-1-carboxylate

InChI

InChI=1S/C15H25NO2/c1-13(2,3)18-12(17)14-5-10-4-11(6-14)8-15(16,7-10)9-14/h10-11H,4-9,16H2,1-3H3

InChI Key

IQJFXWFZPQVOFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C12CC3CC(C1)CC(C3)(C2)N

Origin of Product

United States

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